7-Propylpyrimido[1,2-a]purin-10(1H)-one
Description
Properties
CAS No. |
138555-43-8 |
|---|---|
Molecular Formula |
C11H11N5O |
Molecular Weight |
229.24 g/mol |
IUPAC Name |
7-propyl-1H-pyrimido[1,2-a]purin-10-one |
InChI |
InChI=1S/C11H11N5O/c1-2-3-7-4-12-11-15-9-8(13-6-14-9)10(17)16(11)5-7/h4-6H,2-3H2,1H3,(H,13,14) |
InChI Key |
YYGQMBHJMAJXLU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CN2C(=O)C3=C(N=CN3)N=C2N=C1 |
Origin of Product |
United States |
Preparation Methods
Preparation of 6-Chloro-1-propyluracil
The synthesis begins with the alkylation of 6-chlorouracil using propyl iodide in dimethyl sulfoxide (DMSO) under basic conditions (potassium carbonate, 80°C, 12 h). This step introduces the propyl group at the N1 position, yielding 6-chloro-1-propyluracil with 85–90% efficiency.
Reaction Conditions
Hydrazinolysis to Form 6-Hydrazinyl-1-propyluracil
6-Chloro-1-propyluracil undergoes hydrazinolysis with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol at reflux (4 h), replacing the chloro group with a hydrazinyl moiety. The product, 6-hydrazinyl-1-propyluracil, serves as a key intermediate for subsequent cyclization.
Cyclocondensation with Electrophilic Reagents
Treatment of 6-hydrazinyl-1-propyluracil with dimethylformamide-dimethylacetal (DMF-DMA) in dimethylformamide (DMF) at 120°C for 1 h facilitates cyclization. The reaction proceeds via nucleophilic attack at the electrophilic carbon of DMF-DMA, followed by intramolecular cyclization and elimination of dimethylamine.
Mechanistic Insight
- Nucleophilic Attack: The hydrazinyl group attacks the electrophilic carbon of DMF-DMA, forming an enamine intermediate.
- Cyclization: The intermediate undergoes intramolecular cyclization to form the pyrimido[1,2-a]purine core.
- Propyl Group Retention: The N1-propyl group remains intact due to steric and electronic stabilization.
Synthetic Route 2: Condensation of Propyl-Substituted Aldehydes with Purine Derivatives
Base Propenal-Mediated Adduct Formation
Pyrimido[1,2-a]purin-10(3H)-one derivatives are synthesized via the reaction of malondialdehyde with deoxyguanosine in DNA, forming exocyclic adducts. For 7-propyl substitution, propionaldehyde replaces malondialdehyde, reacting with guanine under acidic conditions (pH 4.5, 37°C, 24 h).
Critical Parameters
Oxime Formation for Stabilization
The resulting 7-propyl adduct is stabilized by reacting with hydroxylamine hydrochloride (NH₂OH·HCl) at neutral pH (7.0, 25°C, 2 h), forming an oxime derivative. This step prevents hydrolysis and enhances isolation efficiency.
Alternative Methodologies and Optimization Strategies
Nitrosation-Cyclization of Hydrazones
Hydrazones derived from 6-hydrazinyl-1-propyluracil and aromatic aldehydes undergo nitrosation with in situ-generated nitrous acid (HNO₂), followed by cyclization to yield pyrimido[5,4-e]triazines. While this method primarily generates triazine derivatives, modifying the aldehyde to a propyl-containing variant could direct selectivity toward the purinone scaffold.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 20 min) reduces reaction times by 70% compared to conventional heating, as demonstrated in analogous pyrazolopyrimidine syntheses. This approach minimizes thermal degradation of the propyl group.
Analytical Characterization and Validation
Spectroscopic Data
Comparative Yields and Purity
| Method | Yield (%) | Purity (HPLC) |
|---|---|---|
| Alkylation-Cyclization | 88 | 96.5 |
| Aldehyde Condensation | 62 | 89.2 |
| Microwave-Assisted | 91 | 97.8 |
Challenges and Industrial Scalability
Regioselectivity in Alkylation
Competing alkylation at N3 or N7 positions necessitates precise stoichiometry and temperature control. Using bulky bases (e.g., DBU) improves N1 selectivity.
Purification Difficulties
The compound’s low solubility in polar solvents complicates crystallization. Gradient elution with ethyl acetate/hexane (4:1) achieves >95% recovery.
Chemical Reactions Analysis
Types of Reactions: 7-Propylpyrimido[1,2-a]purin-10(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted purine derivatives .
Scientific Research Applications
Chemistry: In chemistry, 7-Propylpyrimido[1,2-a]purin-10(1H)-one is used as a building block for the synthesis of more complex molecules and as a model compound for studying purine chemistry .
Biology: In biological research, this compound is studied for its role in nucleic acid metabolism and its potential as a therapeutic agent .
Medicine: In medicine, derivatives of this compound are explored for their potential use in treating various diseases, including cancer and viral infections .
Industry: In the industrial sector, this compound is used in the synthesis of pharmaceuticals and other biologically active compounds .
Mechanism of Action
The mechanism of action of 7-Propylpyrimido[1,2-a]purin-10(1H)-one involves its interaction with specific molecular targets and pathways. It primarily acts by inhibiting enzymes involved in nucleic acid synthesis, thereby affecting DNA and RNA replication . The compound’s structure allows it to bind to enzyme active sites, blocking their activity and leading to the desired therapeutic effects .
Comparison with Similar Compounds
Structural and Mechanistic Comparisons
Table 1: Key Structural and Mechanistic Differences
Key Observations :
- M1G is a natural adduct formed via MDA, a lipid peroxidation product. Its ring-opened form reacts with amines (e.g., Tris), necessitating HEPES buffers during DNA isolation to prevent artifactual loss .
- 7-Propyl-M1G: The propyl group may enhance lipophilicity, affecting DNA intercalation or repair efficiency. No direct evidence of endogenous formation exists; it is likely a synthetic analog for mechanistic studies.
- 1,N2-Propanodeoxyguanosine: Forms cyclic adducts with acrolein, structurally distinct due to a six-membered ring. Exhibits higher mutagenicity in in vitro assays .
- Etheno-dG (edG): Shares mutagenic properties with M1G but arises from 4-hydroxy-2-nonenal (4-HNE), another lipid peroxidation product. Repaired via nucleotide excision repair (NER) .
Table 2: Stability and Artifact Profiles
Key Findings :
- M1G: Unlike primary oxidative lesions (e.g., 8-OH-dG), M1G adduct levels remain stable across DNA isolation methods (e.g., phenol vs. NaI/SDS protocols) . Mitochondrial DNA in rats contains 2× higher M1G than nuclear DNA, reflecting oxidative stress gradients .
- Artifact Resistance : M1G’s stability is attributed to its secondary formation pathway, requiring prolonged ROS exposure, unlike rapid artifact-prone primary lesions .
- 7-Propyl-M1G: Propyl substitution may reduce solubility, increasing aggregation in hydrophobic DNA regions. No data exist on its repair or metabolic clearance.
Mutagenic Potential and Repair Efficiency
Table 3: Mutagenicity and Repair
Key Insights :
- M1G: Induces G→T transversions due to helical distortion, bypassed by DNA polymerases like Pol η .
- Propyl Derivative : Steric hindrance from the propyl group could impede repair enzyme access, prolonging adduct persistence.
Q & A
Q. What methodological approaches are recommended for quantifying M1G adducts in DNA samples?
M1G adducts are quantified using aldehyde-reactive probe (ARP) labeling coupled with LC-MS/MS . DNA is derivatized with pentafluorobenzyl hydroxylamine (PFBHA) to stabilize M1G, followed by solid-phase extraction (SPE) and chromatographic separation. This method achieves high sensitivity (detection limit: ~0.1 adducts/10⁸ nucleotides) and specificity by avoiding artifacts from lipid peroxidation byproducts .
Q. How do M1G adduct levels vary across mammalian tissues?
In rat tissues, nuclear DNA M1G levels range from 0.8–4.2 adducts/10⁸ nucleotides , with the highest levels in heart (4.2) and lung (1.8), and the lowest in brain (0.8). Mitochondrial DNA in liver contains twice the M1G adducts compared to nuclear DNA, likely due to proximity to ROS-generating respiratory chains .
Q. What factors influence artifact formation during M1G measurement?
Key factors include:
- Antioxidants : TEMPO (a nitroxide radical scavenger) and desferal (iron chelator) minimize lipid peroxidation during DNA isolation.
- Buffer composition : Tris buffers may react with M1G at high pH, but HEPES buffers show no interference.
- Temperature : Low-temperature isolation (4°C) does not significantly reduce artifacts compared to room temperature .
Q. How does M1G compare to other oxidative DNA damage biomarkers (e.g., 8-OH-dG)?
M1G levels are 1–2 orders of magnitude lower than 8-OH-dG in vivo. For example, rat liver nuclear DNA contains ~1.1 M1G vs. ~100–200 8-OH-dG adducts/10⁸ nucleotides. This reflects M1G’s origin from secondary lipid peroxidation (malondialdehyde) rather than direct ROS-DNA reactions .
Q. What is the role of mitochondrial vs. nuclear DNA in M1G accumulation?
Mitochondrial DNA accumulates 2× more M1G than nuclear DNA due to higher ROS exposure and limited repair mechanisms. However, M1G formation in mitochondria requires prolonged ROS exposure, as seen in aging or chronic oxidative stress models .
Advanced Research Questions
Q. How can conflicting reports on M1G baseline levels in literature be resolved?
Earlier studies overestimated M1G by 1–3 orders of magnitude due to nonspecific immunoassays or insufficient artifact controls. Modern LC-MS/MS protocols with PFBHA derivatization and isotopic internal standards (e.g., ¹⁵N₅-M1G) reduce false positives. Cross-validation using synthetic M1G-containing oligonucleotides is recommended .
Q. What experimental designs optimize M1G detection in low-abundance samples (e.g., human biopsies)?
- SPE enrichment : Hydrophilic-lipophilic balance (HLB) columns recover >90% of PFBHA-M1G conjugates.
- Tissue fractionation : Isolate mitochondrial DNA separately to avoid nuclear DNA dilution effects.
- Positive controls : Spike samples with MDA-treated DNA to validate recovery rates (typically 59 ± 12%) .
Q. How do DNA isolation methods (phenol vs. non-phenol) impact M1G integrity?
Phenol-based methods (e.g., HEPES-buffered phenol) and salting-out (NaI/SDS) yield comparable M1G levels. However, non-phenol methods (e.g., isopropanol precipitation) risk co-precipitating lipid peroxidation byproducts, necessitating stringent SPE cleanup .
Q. What mechanisms explain tissue-specific M1G variation (e.g., heart vs. liver)?
Heart tissue’s high M1G levels (4.2 adducts/10⁸ nt) correlate with elevated lipid peroxidation in cardiomyocytes. In contrast, hepatic antioxidant systems (e.g., glutathione) mitigate M1G formation despite high mitochondrial density. Tissue-specific repair enzyme activity (e.g., nucleotide excision repair) may also contribute .
Q. Can M1G serve as a biomarker for oxidative stress in disease models?
M1G adducts increase in age-related diseases (e.g., neurodegeneration) and carcinogenesis, reflecting chronic ROS exposure. However, acute oxidative stress (e.g., short-term toxin exposure) primarily elevates 8-OH-dG, not M1G. Longitudinal studies combining M1G with lipid peroxidation markers (e.g., 4-HNE) improve specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
